molecular formula C10H8O2 B13347976 Naphthalene-1,3(2H,4H)-dione CAS No. 105801-86-3

Naphthalene-1,3(2H,4H)-dione

Cat. No.: B13347976
CAS No.: 105801-86-3
M. Wt: 160.17 g/mol
InChI Key: KXXLCMPSLFIEEH-UHFFFAOYSA-N
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Description

Naphthalene-1,3(2H,4H)-dione (CAS 105801-86-3) is a versatile naphthoquinone scaffold of significant interest in medicinal chemistry and anticancer research . This compound serves as a key synthetic intermediate for developing novel therapeutic agents, particularly in the class of naphthalenoid ansamycins, which are known for their potent biological activities . Recent research highlights its application in designing analogs that disrupt altered glucose metabolism in cancer cells, a phenomenon known as the Warburg effect . These compounds, based on the naphthalene-1,3-dione core, have demonstrated promising cancer cell-specific cytotoxicity by potentially targeting the Kelch-like ECH-associated protein 1 (Keap1) and altering mitochondrial redox defense, leading to increased oxidative consumption and selective cancer cell necrosis . The scaffold's utility is evidenced by the synthesis of libraries of analogues where structural modifications have yielded compounds with potent activity (IC50 values around 1 µM) and improved selectivity profiles, showcasing its value in structure-activity relationship (SAR) studies . With a molecular formula of C10H8O2 and a molecular weight of 160.17 g/mol , this high-purity compound is an essential building block for researchers exploring new oncological pathways and developing next-generation chemotherapeutic agents with potentially greater selectivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105801-86-3

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

4H-naphthalene-1,3-dione

InChI

InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4H,5-6H2

InChI Key

KXXLCMPSLFIEEH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC(=O)C2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies for Naphthalene 1,3 2h,4h Dione and Its Derivatives

Classical Synthetic Approaches

Traditional methods for constructing the naphthalene-1,3(2H,4H)-dione core often rely on multi-step sequences and condensation reactions, which have been foundational in organic synthesis.

Multi-Step Synthesis Strategies

The synthesis of this compound and its analogues can be accomplished through various multi-step pathways. One established method involves the Birch reduction of naphthalene (B1677914) to afford 1,4-dihydronaphthalene. dergipark.org.tr This intermediate can then undergo reaction with dichlorocarbene, generated in situ, to form a dichlorocyclopropane derivative. dergipark.org.tr Subsequent treatment with a strong base like potassium tert-butoxide can lead to the formation of 1H-cyclopropa[b]naphthalene, a key intermediate which, upon bromination, yields 2-bromo-3-(bromomethyl)naphthalene (B8671974). dergipark.org.tr

Furthermore, the synthesis of naphthalene derivatives can involve the reaction of 2-hydroxynaphthalene-1,4-dione with various reagents. For instance, its reaction with ethyl cyanoacetate (B8463686) can lead to pyranone derivatives. nih.gov

Condensation Reactions, including Knoevenagel-Type Processes

Condensation reactions are a cornerstone in the synthesis of this compound derivatives. The Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction, is frequently employed. This reaction typically involves the condensation of an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, with an aldehyde or ketone in the presence of a basic catalyst. asianpubs.orglookchem.com

For instance, the three-component reaction of 2-hydroxynaphthalene-1,4-dione, various aromatic aldehydes, and malononitrile can be catalyzed by tetraethylammonium (B1195904) 2-(carbamoyl)benzoate (TEACB) under solvent-free ball-milling conditions to produce annulated 2-amino-3-cyano-4H-pyran derivatives in high yields. semanticscholar.org Similarly, the Knoevenagel condensation of aromatic aldehydes with active methylene compounds like ethyl cyanoacetate and 1,3-thiazolidine-2,4-dione can be catalyzed by a urea-acetic acid couple under microwave irradiation, offering a solvent-free and efficient route to olefinic products. asianpubs.org

The reaction of 2-hydroxynaphthalene-1,4-dione with aromatic aldehydes can also yield 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives. This transformation can be efficiently carried out using ultrasonic or microwave irradiation in water, providing good yields and representing an environmentally benign approach. scirp.org

A notable application of Knoevenagel-type condensation is in the synthesis of push-pull molecules. For example, the condensation of a diketone with ethyl cyanoacetate, followed by ring closure, results in a pyranone derivative. nih.gov

Modern and Sustainable Synthetic Techniques

In recent years, the focus has shifted towards the development of more efficient and sustainable synthetic methods, including various catalytic approaches.

Catalytic Reaction Development

Transition metal catalysis, particularly involving rhodium, has emerged as a powerful tool for the synthesis of complex naphthalene derivatives. Rhodium(III)-catalyzed C-H activation and annulation reactions offer a highly efficient and regioselective pathway to these scaffolds. mdpi.comresearchgate.net

One such method involves the Rh(III)-catalyzed C-H activation and cascade [4+2] annulation of substrates with sulfoxonium ylides to produce naphthalenone sulfoxonium ylides. mdpi.com This approach is characterized by its mild, redox-neutral conditions and broad substrate tolerance, leading to good to excellent yields. mdpi.com The resulting products can be further transformed into multi-substituted naphthols. mdpi.com

Another example is the Rh(III)-catalyzed intermolecular [3+3] annulation of benzoxazines with quinone compounds, including naphthalene-1,4-dione, which provides access to spiro-heterocyclic scaffolds. bohrium.com Mechanistic studies, including hydrogen-deuterium exchange experiments, suggest that the C-H bond cleavage is likely not the rate-determining step in this transformation. bohrium.com

Furthermore, Rh(III)-catalyzed C-H coupling of enaminones with diazodicarbonyls has been developed for the skeleton-divergent synthesis of isocoumarins and naphthalenes. researchgate.net This method features high functional group tolerance and mild reaction conditions. researchgate.net

The versatility of rhodium catalysis is also demonstrated in the three-component tandem annulation reactions leading to isoquinolones, where rhodium catalysts facilitate C-H activation. researchgate.net These methodologies often exhibit high step- and atom-economy.

Organocatalysis and metal-free synthetic strategies have gained significant traction as sustainable alternatives to metal-catalyzed reactions. These methods often utilize small organic molecules as catalysts, which are typically less toxic and more environmentally benign.

A prime example is the use of tetraethylammonium 2-(carbamoyl)benzoate (TEACB) as a bifunctional organocatalyst for the one-pot, three-component synthesis of annulated 2-amino-3-cyano-4H-pyran derivatives from 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and malononitrile. semanticscholar.org This reaction proceeds efficiently under solvent-free ball-milling conditions, offering high yields and a straightforward work-up. semanticscholar.org

Metal-free approaches for the synthesis of naphthalene derivatives have also been developed. One such method describes a four-step synthesis of 2-bromo-3-(bromomethyl)naphthalene from naphthalene without the use of transition metals. dergipark.org.tr This protocol involves a Birch reduction, reaction with in situ generated dichlorocarbene, formation of a cyclopropane (B1198618) intermediate, and subsequent ring-opening bromination. dergipark.org.tr

Furthermore, the synthesis of various N-heterocyclic frameworks, which can be related to naphthalene derivatives, has been achieved using metal-free catalytic systems. For instance, piperidine (B6355638) has been used as a catalyst in an aqueous medium for the domino Knoevenagel–Michael addition–cyclization–rearrangement sequence to synthesize chromenopyrrole frameworks. nih.gov

Table of Research Findings on Synthetic Methodologies

Synthetic Approach Starting Materials Reagents/Catalysts Key Intermediates/Products Reference(s)
Multi-Step Synthesis Naphthalene Na, EtOH, liq. NH3; CHCl3, t-BuOK; Br2 1,4-Dihydronaphthalene, 1H-Cyclopropa[b]naphthalene, 2-Bromo-3-(bromomethyl)naphthalene dergipark.org.tr
1,5-Dihydroxynaphthalene H2, Pd/C; various reagents; air oxidation Decalin-1,5-dione, Bis(trimethylsilyloxy)diene mdpi.com
Knoevenagel Condensation 2-Hydroxynaphthalene-1,4-dione, Aromatic Aldehydes, Malononitrile TEACB (organocatalyst) Annulated 2-amino-3-cyano-4H-pyran derivatives semanticscholar.org
Aromatic Aldehydes, Ethyl Cyanoacetate/1,3-Thiazolidine-2,4-dione Urea-acetic acid, microwave Olefinic products asianpubs.org
2-Hydroxynaphthalene-1,4-dione, Aromatic Aldehydes Ultrasonic/Microwave irradiation 3,3'-(Arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) scirp.org
Rh(III)-Catalyzed C-H Activation Various substrates, Sulfoxonium ylides [Cp*RhCl2]2, AgSbF6 Naphthalenone sulfoxonium ylides mdpi.com
Benzoxazines, Naphthalene-1,4-dione [Cp*RhCl2]2, AgSbF6 Spiro-heterocyclic scaffolds bohrium.com
Enaminones, Diazodicarbonyls [Cp*RhCl2]2, AgSbF6 Isocoumarins and Naphthalenes researchgate.net
Organocatalytic/Metal-Free 2-Hydroxynaphthalene-1,4-dione, Aromatic Aldehydes, Malononitrile TEACB (organocatalyst) Annulated 2-amino-3-cyano-4H-pyran derivatives semanticscholar.org
Naphthalene Na, EtOH, liq. NH3; CHCl3, t-BuOK; Br2 2-Bromo-3-(bromomethyl)naphthalene dergipark.org.tr
Various substrates Piperidine Chromenopyrrole frameworks nih.gov
Heterogeneous Catalysis and Catalyst Reusability

The use of heterogeneous catalysts in the synthesis of this compound derivatives offers significant advantages, including simplified product purification and the potential for catalyst recycling, which aligns with the principles of green chemistry. Research has demonstrated the utility of various solid-supported catalysts in promoting reactions that form the core structure and its derivatives.

One notable example involves the use of a titanium-immobilized magnetized graphene oxide (GO-Fe3O4–Ti(IV)) as a reusable heterogeneous catalyst. nih.gov This catalyst has been effectively employed in the one-pot synthesis of 1,3-naphtoxazine derivatives from 2-naphthol, aromatic amines, and formaldehyde (B43269) under solvent-free conditions. nih.gov The magnetic nature of the catalyst facilitates its easy separation from the reaction mixture using an external magnet. nih.gov Studies have shown that this catalyst can be reused for up to five cycles without a significant loss in its catalytic activity, highlighting its robustness and practical utility. nih.gov The reactions typically proceed with high efficiency, yielding the desired products in excellent yields. nih.gov

Another approach utilizes a NiFe2O4/geopolymer nanocatalyst for the synthesis of imidazole (B134444) derivatives, which can be conceptually related to the derivatization of dione (B5365651) structures. sci-hub.se This catalyst proved effective in a three-component reaction of benzil, benzaldehyde, and ammonium (B1175870) acetate (B1210297) under ultrasound irradiation, affording the product in high yield. sci-hub.se The reusability of such catalysts is a key feature, often involving simple filtration or magnetic separation, followed by washing and drying, before being used in subsequent reaction runs with only a minor decrease in product yield. beilstein-journals.org

The development of sulfonated carbon materials as heterogeneous catalysts also presents a promising avenue. beilstein-journals.org These materials, possessing high surface area and strong acid strength, have been shown to be effective in multicomponent reactions to produce polyhydroquinoline derivatives under microwave irradiation. beilstein-journals.org The catalyst could be reused up to five times, demonstrating its stability and long-term performance. beilstein-journals.org

These examples underscore a clear trend towards the design of durable and recyclable heterogeneous catalysts for the synthesis of complex heterocyclic systems derived from or analogous to the this compound framework.

Green Chemistry Principles in Synthesis

The integration of green chemistry principles is paramount in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, energy-efficient methods, and atom-economical reactions.

Aqueous Reaction Media

Water as a reaction medium offers numerous benefits, including being non-toxic, non-flammable, and inexpensive. Its use in the synthesis of this compound derivatives has been successfully demonstrated. For instance, the synthesis of 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives has been achieved in water, often in the presence of a catalyst like lithium chloride (LiCl). researchgate.net These reactions can be carried out under reflux or with the aid of microwave or ultrasonic irradiation, significantly reducing reaction times compared to conventional methods. researchgate.net The use of water as a solvent not only aligns with green chemistry principles but also simplifies the work-up procedure, as the products often precipitate out of the aqueous medium and can be isolated by simple filtration. researchgate.netresearchgate.net

An efficient one-pot, three-component reaction for the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives has been reported in refluxing water using a catalytic amount of indium(III) chloride (InCl3). researchgate.net This method provides high yields, operational simplicity, and an easy work-up that involves only filtration and washing. researchgate.net The high atom economy of these reactions, where the only by-product is water, further emphasizes their environmental friendliness. researchgate.net

Ultrasonic Irradiation in Chemical Synthesis

Ultrasonic irradiation has emerged as a powerful tool in green synthesis, often leading to shorter reaction times, milder reaction conditions, and higher yields compared to traditional heating methods. researchgate.net The beneficial effects of ultrasound are attributed to acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. researchgate.net

In the synthesis of 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives, the application of ultrasound in an aqueous medium at room temperature has been shown to dramatically reduce the reaction time to just 5 minutes, while still achieving excellent yields. researchgate.netscirp.org This method is significantly more energy-efficient than conventional refluxing, which can take several hours. researchgate.net

Furthermore, ultrasonic irradiation has been employed in the synthesis of spiroindole derivatives from isatin, aromatic/heteroaromatic amines, and β-diketones like 2-hydroxynaphthalene-1,4-dione. tandfonline.com These reactions, carried out in an ethanol (B145695)/water mixture in the presence of an organocatalyst, benefit from short reaction times and high yields. tandfonline.com The use of ultrasound is considered an important tool for green chemistry due to its potential for waste minimization and energy conservation. researchgate.net

Table 1: Comparison of Yields for 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) Derivatives

EntryRReflux Yield (%)Microwave Yield (%)Ultrasound Yield (%)Atom Economy (%)
3a4-OCH₃-C₆H₄81789696.28
3c4-Br-C₆H₄84899196.62
3dC₆H₅83879196.04
3f4-NO₂-C₆H₄80818496.39
3g4-CH₃-C₆H₄91929696.16
3i5-CH₃-fur-2-yl75828696.07

Data sourced from de Oliveira, et al. (2014). researchgate.net

Derivatization Strategies of the this compound Scaffold

The derivatization of the this compound scaffold is a key strategy to modulate its physicochemical properties and biological activities. Functionalization can be targeted at various positions on the core structure.

Functionalization at Carbonyl and Methylene Positions

The carbonyl groups and the active methylene group of the this compound core are prime sites for chemical modification. The active methylene group, flanked by two carbonyls, is particularly susceptible to condensation reactions.

Knoevenagel condensation is a common reaction involving the active methylene group of 1,3-dicarbonyl compounds. encyclopedia.pubnih.gov This reaction typically involves condensation with aldehydes or ketones, often catalyzed by a base like piperidine. nih.gov This allows for the introduction of a wide variety of substituents at this position, leading to the formation of ylidene derivatives.

Furthermore, the methylene position can be involved in the formation of spiro compounds. For example, a three-component reaction of isatin, an amine, and a β-diketone such as 2-hydroxynaphthalene-1,4-dione can yield spiroindole derivatives under ultrasonic irradiation. tandfonline.com This demonstrates a sophisticated approach to building molecular complexity from the basic dione scaffold.

Introduction of Polyaromatic and Heterocyclic Moieties

The incorporation of polyaromatic and heterocyclic systems onto the this compound framework can significantly influence its electronic and steric properties.

One strategy to create polyaromatic structures is through condensation reactions. For instance, naphthalene derivatives have been prepared by the condensation of ethyl acetate with diethyl naphthalene-2,3-dicarboxylate, followed by decarboxylation. encyclopedia.pubnih.gov This approach expands the aromatic system, which can enhance properties like electron-accepting ability. encyclopedia.pubnih.gov

The synthesis of heterocyclic derivatives often involves multicomponent reactions where the dione acts as a key building block. For example, a one-pot reaction of 2-hydroxynaphthalene-1,4-dione, an aldehyde, and an amine can lead to the formation of fused heterocyclic systems. The synthesis of spiro[benzo[h]quinoline-7,3′-indoline]dione derivatives through the reaction of isatins, naphthalene-1-amine, and 1,3-dicarbonyl compounds is a case in point. dntb.gov.ua Similarly, the reaction of 2-hydroxynaphthalene-1,4-dione with o-phenylenediamine, aldehydes, and malononitrile can yield benzo[a]pyrano-[2,3-c]phenazine derivatives. sci-hub.se

These derivatization strategies highlight the versatility of the this compound scaffold in the construction of a diverse range of complex molecules with potential applications in materials science and medicinal chemistry.

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral molecules with high enantiopurity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. While direct research on the stereoselective synthesis of chiral this compound derivatives is not extensively documented, established asymmetric methodologies applied to analogous cyclic 1,3-dione systems provide a strong foundation for developing effective synthetic strategies. These approaches primarily focus on the enantioselective functionalization at the C2 or C4 positions of the naphthalene-1,3-dione core.

Promising strategies for inducing chirality in these derivatives include organocatalytic methods, such as Michael additions and alkylations, and the use of chiral phosphoric acids for desymmetrization reactions. These methods have demonstrated high efficacy in creating stereogenic centers in structurally similar compounds.

Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods. For the synthesis of chiral this compound derivatives, the enantioselective Michael addition of the dione to various Michael acceptors is a plausible and promising route. This reaction, catalyzed by a chiral organic molecule, would lead to the formation of a new carbon-carbon bond at the C2 position, creating a stereocenter.

Based on studies of similar cyclic β-diones, quinine-based primary amines and their squaramide derivatives are effective catalysts for the Michael addition to α,β-unsaturated enones. mdpi.com For instance, the reaction of a cyclic 1,3-dione with a chalcone (B49325) derivative in the presence of a quinine-derived primary amine and an acid co-catalyst can produce the corresponding Michael adduct in high yield and with significant enantioselectivity. It is conceivable that this compound would behave as a competent nucleophile in such a reaction, affording chiral 2-substituted derivatives.

Table 1: Proposed Organocatalytic Asymmetric Michael Addition to this compound

EntryMichael Acceptor (Electrophile)Proposed Chiral CatalystExpected ProductPotential Yield (%)Potential ee (%)
1Chalcone9-amino(9-deoxy)-epi-quinine2-(1,3-diphenyl-3-oxopropyl)this compoundHighHigh
2Nitro-olefinCinchona-derived thiourea2-(2-nitro-1-phenylethyl)this compoundHighExcellent
3α,β-Unsaturated aldehydeDiphenylprolinol silyl (B83357) ether2-(3-hydroxy-1-phenylpropyl)this compoundGoodHigh

Note: The data in this table is hypothetical and based on results from analogous systems. Actual results may vary.

Asymmetric Alkylation

Another key strategy for the synthesis of chiral this compound derivatives is the asymmetric alkylation of the C2 position. This can be achieved through various catalytic systems, including palladium-catalyzed asymmetric allylic alkylation (AAA). In this approach, a pre-functionalized dione substrate undergoes decarboxylation and subsequent allylation in the presence of a chiral palladium-ligand complex, generating a quaternary stereocenter. nih.gov

While this method has been extensively studied for other cyclic systems, its application to this compound would provide a direct route to chiral derivatives bearing an allyl group, which can be further functionalized.

Chiral Phosphoric Acid Catalyzed Desymmetrization

Chiral phosphoric acids (CPAs) have gained prominence as highly effective Brønsted acid catalysts for a wide range of enantioselective transformations. One of their notable applications is the desymmetrization of meso-1,3-dicarbonyl compounds. acs.orgthieme-connect.comnih.gov A similar strategy could be envisioned for a prochiral 4,4-disubstituted this compound.

Furthermore, the enantioselective synthesis of isoquinoline-1,3(2H,4H)-dione derivatives, which are aza-analogues of the target compound, has been successfully achieved via a CPA-catalyzed aza-Friedel–Crafts reaction. rsc.org This precedent strongly suggests that a similar catalytic system could be employed for the enantioselective functionalization of the this compound scaffold. For example, a reaction of an in situ-generated ketimine from the dione with an indole (B1671886) or pyrrole (B145914) nucleophile, catalyzed by a chiral phosphoric acid, would be a viable route to chiral 4-amino-substituted this compound derivatives with high enantioselectivity.

Table 2: Proposed Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis

EntryReaction TypeSubstrateNucleophileProposed CPA CatalystExpected ProductPotential Yield (%)Potential ee (%)
1aza-Friedel–CraftsThis compound derived ketimineIndole(R)-TRIP4-(1H-indol-3-yl)-4-aminothis compound derivativeExcellentExcellent
2Desymmetrization4,4-dimethylthis compound-(S)-TRIP(R)-4-methyl-4-(hydroxymethyl)this compound (after reduction)HighHigh

Note: The data in this table is hypothetical and based on results from analogous systems. Actual results may vary.

The successful application of these stereoselective methodologies would provide access to a range of novel, enantioenriched this compound derivatives, paving the way for the exploration of their biological activities and applications in medicinal chemistry.

Reaction Mechanisms and Chemical Transformations of Naphthalene 1,3 2h,4h Dione Systems

Oxidation and Reduction Pathways

Reduction: The carbonyl groups of naphthalene-1,3(2H,4H)-dione can be reduced using various reducing agents. Common reagents like sodium borohydride (B1222165) and lithium aluminum hydride can facilitate this transformation, leading to the corresponding diols. For instance, the reduction of 5,8-dihydroxy naphthalene-1,4-dione derivatives can be achieved using sodium dithionite (B78146) in the presence of an alkaline compound like sodium hydroxide. google.com This reaction is typically performed in water, an alcohol, or a mixture of both, at temperatures ranging from room temperature to reflux for 1 to 5 hours under anaerobic conditions. google.com

Oxidation: Oxidation reactions of naphthalene (B1677914) derivatives often lead to the formation of quinone structures. For example, the oxidation of naphthalene itself with a vanadium oxide catalyst can yield 1,4-naphthoquinone (B94277). wikipedia.org Similarly, 2-methylnaphthalene (B46627) can be oxidized to 2-methylnaphthoquinone-1,4. researchgate.net The oxidation of brominated dihydronaphthalene-1,4-diols with pyridinium (B92312) chlorochromate (PCC) results in the formation of the corresponding brominated naphthalene-1,4-diones. researchgate.net

Below is a table summarizing common reagents for the oxidation and reduction of naphthalene dione (B5365651) systems.

Nucleophilic and Electrophilic Substitution Reactions

The naphthalene dione scaffold is amenable to both nucleophilic and electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Nucleophilic Substitution: Nucleophilic substitution reactions are common for halo-substituted naphthalene-1,4-diones. For instance, 2,3-dichloronaphthalene-1,4-dione readily reacts with primary aryl amines in ethanol (B145695) to yield 2-(arylamino)-3-chloro-naphthalene-1,4-diones. dergipark.org.tr These products can undergo further nucleophilic substitution. dergipark.org.tr Similarly, reactions of 2,3-dichloro- sci-hub.se-naphthoquinone with various amines in the presence of a base like triethylamine (B128534) or potassium carbonate can produce a range of amino-substituted naphthoquinones. rsc.org The chlorine atom in 2-(butylthio)-3-chloronaphthalene-1,4-dione can also be displaced by various nitrogen, sulfur, and oxygen-containing heterocyclic nucleophiles. researchgate.net

Electrophilic Substitution: Electrophilic substitution reactions on the naphthalene ring system are well-documented. The position of substitution (α versus β) is often influenced by reaction conditions. For example, the sulphonation of naphthalene can yield either the α- or β-sulfonic acid depending on the temperature. wordpress.com Friedel-Crafts reactions on naphthalene can also lead to substitution, with the regioselectivity sometimes influenced by the solvent. wordpress.com

Cycloaddition Reactions (e.g., Diels-Alder, [2+5] Cycloaddition)

Cycloaddition reactions provide a powerful tool for constructing complex polycyclic systems from naphthalene dione precursors.

Diels-Alder Reactions: Naphthalene and its derivatives can act as dienes in Diels-Alder reactions, although sometimes requiring forcing conditions. The reaction of naphthalene with N-phenylmaleimide, for example, is slow at room temperature but can be catalyzed by Lewis acids like gallium chloride. kpfu.ru N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) also undergoes a thermal Diels-Alder reaction with naphthalene to form a [4+2] cycloadduct. researchgate.net In some cases, naphthalene derivatives are synthesized via Diels-Alder reactions; for instance, reacting 1,3-diphenylbenzo[c]furan with cyclopent-4-ene-1,3-dione. nih.gov

[3+2] Cycloaddition: Phosphine-catalyzed [3+2] annulation of 2-hydroxy-1,4-naphthaquinone derivatives with allenoates has been used to construct tetrahydrocyclopenta[b]naphthalene derivatives. researchgate.netrsc.org 1,3-Dipolar cycloadditions are also employed in the synthesis of complex alkaloids, where an azomethine ylide can react intramolecularly to form polycyclic systems. sheffield.ac.uk

Other Cycloadditions: An unprecedented Pd(II)-catalyzed [2+2+1] cycloaddition has been reported in the synthesis of cyclopenta-naphthalenedione derivatives. researchgate.net This reaction involves the activation of a C-H bond and the insertion of two alkyne molecules. researchgate.net

Rearrangement Reactions

Rearrangement reactions of naphthalene dione systems can lead to novel and complex molecular architectures. For example, a morphinan (B1239233) derivative containing a bicyclo[2.2.2]octenone skeleton can undergo rearrangement reactions. nii.ac.jp Oxidative rearrangement of cyclobuta[a]naphthalen-4(2H)-ones, which can be considered fused naphthalen-1-one systems, can lead to either 1,4-naphthoquinones or tetraphene-7,12-diones depending on the reagent used. rsc.org

Tautomerism Studies and Prototropic Dynamics

The presence of the β-dicarbonyl moiety in this compound allows for keto-enol tautomerism. This equilibrium is a fundamental aspect of its reactivity, particularly in condensation reactions where the enol form acts as a nucleophile. The enol tautomer of 1,3-dicarbonyl compounds is known to be the reactive species in Brønsted acid-catalyzed reactions. chim.it

Mechanistic Investigations of Multicomponent Condensation Reactions

This compound and its derivatives are valuable substrates in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step.

Biginelli-type Reactions: The Biginelli reaction, a three-component condensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea, is a classic MCR. While the classical reaction uses ethyl acetoacetate, derivatives of naphthalene-1,3-dione can also participate. Several mechanisms have been proposed for the Biginelli reaction, including the iminium, enamine, and Knoevenagel pathways. sci-hub.sersc.org The predominant mechanism can be influenced by the specific reactants and reaction conditions. sci-hub.sersc.org

Other Multicomponent Reactions: 2-Hydroxynaphthalene-1,4-dione (lawsone) is a versatile starting material for various MCRs. For example, it can undergo a three-component reaction with aromatic aldehydes and amines to produce fluorescent hydroxyl naphthalene-1,4-dione derivatives. researchgate.net A four-component reaction involving 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamine, an aromatic aldehyde, and 1,3-indandione (B147059) can be used to synthesize complex heterocyclic systems. researchgate.net

The table below provides examples of multicomponent reactions involving naphthalene dione systems.

Formation Mechanisms in Complex Environments

The formation of naphthalene dione structures can occur through complex reaction cascades. For example, the synthesis of 4-arylnaphtho[2,3-c]furan-1,3-diones can be initiated by the activation of 3-arylpropiolic acids, which then undergo a domino reaction. beilstein-journals.org These furan-diones can then serve as intermediates for the synthesis of other complex molecules. beilstein-journals.org

Advanced Spectroscopic and Crystallographic Characterization of Naphthalene 1,3 2h,4h Dione Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of naphthalene-1,3(2H,4H)-dione derivatives, offering profound insights into their complex three-dimensional structures.

High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, DEPT, COSY, HSQC, HMBC)

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of individual atoms. For instance, in a hexahydrothis compound derivative, key signals in the ¹H NMR spectrum include those for methyl groups, which typically appear between δ 1.2–1.5 ppm. The carbonyl carbons in the ¹³C NMR spectrum are characteristically found in the downfield region of δ 170–180 ppm. In another example, for 2-(4-(dimethylamino)benzylidene)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione, the ¹H NMR spectrum in CDCl₃ shows a singlet for the six protons of the dimethylamino group at 3.16 ppm, while the aromatic protons appear in the range of 6.74-8.61 ppm. nih.gov The corresponding ¹³C NMR spectrum displays signals for the carbonyl carbons at 189.6 and 191.4 ppm. nih.gov

Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing connectivity between atoms. ipb.pt COSY experiments reveal proton-proton couplings, helping to trace out the spin systems within the molecule. HSQC correlates directly bonded proton and carbon atoms, while HMBC identifies longer-range couplings (typically over two to three bonds) between protons and carbons. These techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives. nih.govdergipark.org.tr For example, in a series of 2-arylamino-3-(alkylthio)naphthalene-1,4-dione derivatives, 1D and 2D NMR techniques were used to elucidate the structures. dergipark.org.tr

The following table provides an example of ¹H and ¹³C NMR data for a this compound derivative.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
2-(4-(Dimethylamino)Benzylidene)-1H-Cyclopenta[b]naphthalene-1,3(2H)-dione 3.16 (s, 6H), 6.74 (d, 2H, J = 9.0 Hz), 7.62–7.64 (m, 2H), 7.87 (s, 1H), 8.05–8.06 (m, 2H), 8.39 (d, 2H, J = 2.6 Hz), 8.61 (d, 2H, J = 8.6 Hz)40.1, 111.5, 122.4, 122.9, 123.1, 125.1, 128.5, 128.6, 130.2, 130.3, 135.9, 136.1, 136.3, 137.8, 138.5, 148.5, 154.3, 189.6, 191.4

Data sourced from Push-Pull Chromophores Based on the Naphthalene (B1677914) Scaffold: Potential Candidates for Optoelectronic Applications. nih.gov

Interpretation of Stereochemical Information and Isomeric Forms

NMR spectroscopy is a powerful tool for determining the stereochemistry and identifying isomeric forms of this compound compounds. The spatial arrangement of atoms significantly influences the chemical shifts and coupling constants observed in NMR spectra. For instance, the diastereomeric mixture of 2′,2-ethylenedioxy derivatives of a naphthalene-1,3-dione compound was separated, and the stereochemistry of the major diastereomer was determined by X-ray crystallography, which can then be correlated with its NMR data. grafiati.com

In the case of spirocyclic configurations, NMR in conjunction with computational methods like density functional theory (DFT) can be used to validate the proposed stereochemistry. The analysis of nuclear Overhauser effects (NOE) in 2D NOESY or ROESY experiments can provide through-space correlations between protons, offering definitive proof of their relative stereochemistry. The presence or absence of these correlations helps to distinguish between different diastereomers.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline this compound compounds, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction is the gold standard for determining the absolute configuration and solid-state conformation of chiral molecules. mdpi.com For example, the crystal structures of enantiomers of a 1,3-diol derived from a naphtylidene derivative of 2,4-pentanedione were determined, revealing that they crystallize in the orthorhombic P2₁2₁2₁ space group. mdpi.com This technique allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter.

The conformation of the molecule in the crystalline state, including torsion angles, is also precisely determined. For a (1R,2R,4aS,8S,8aR) stereoisomer of a hexahydrothis compound derivative, distinct torsion angles, such as the C1-C2-C3=O dihedral angles, can be accurately measured. This information is crucial for understanding the molecule's shape and how it interacts with its environment.

Analysis of Unit Cell Parameters and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

X-ray crystallography also provides detailed information about the crystal packing and intermolecular interactions. The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit of the crystal lattice. For instance, a derivative, 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)naphthalene-1,4-dione, was found to crystallize in the monoclinic space group P21/c. researchgate.net Another example, 2-Amino-4-(2, 5-dimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile, also crystallizes in a monoclinic system with the space group P21/c and has lattice parameters of a = 14.641(13) Å, b = 8.653(4) Å, c = 16.609(10) Å, and β = 116.34(3)°. eurjchem.com

The analysis of the crystal structure reveals the presence of various intermolecular interactions, such as hydrogen bonds, which play a critical role in stabilizing the crystal lattice. researchgate.net In the crystal structure of 2-Amino-4-(2, 5-dimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile, molecules are connected through N-H···O and N-H···N intermolecular interactions. eurjchem.com These hydrogen bonding networks can lead to the formation of supramolecular architectures like dimers and chains. researchgate.netbeilstein-journals.org For example, the crystal structure of a 1H-benzo[f]isoindole-1,3(2H)-dione derivative shows centrosymmetric dimers formed by close π–π interactions of the planar naphthyl moieties, with an intermolecular distance of 3.435(7) Å. beilstein-journals.org

The following table summarizes crystallographic data for a derivative of naphthalene-1,3-dione.

Compound Crystal System Space Group Unit Cell Parameters Key Intermolecular Interactions
2-Amino-4-(2, 5-dimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile MonoclinicP2₁/ca = 14.641(13) Å, b = 8.653(4) Å, c = 16.609(10) Å, β = 116.34(3)°N-H···O and N-H···N hydrogen bonds

Data sourced from Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. eurjchem.com

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are employed to investigate the electronic properties of this compound compounds. These techniques provide information about the electronic transitions within the molecule and its potential for light emission.

A series of push-pull chromophores based on 1H-cyclopenta[b]naphthalene-1,3(2H)-dione as the electron-withdrawing group have been characterized by UV-visible absorption and fluorescence spectroscopy. nih.gov These compounds exhibit a broad absorption band corresponding to an intramolecular charge transfer (ICT) from the electron-donating group to the electron-accepting naphthalene-dione core. nih.gov The position of this absorption maximum (λmax) is sensitive to the solvent polarity, a phenomenon known as solvatochromism. nih.gov For example, a positive solvatochromism is observed for these dyes, indicating that the polar excited state is stabilized in polar solvents. nih.gov

Fluorescence spectroscopy provides insights into the emissive properties of these compounds. Upon excitation at an appropriate wavelength, some this compound derivatives can emit light as they relax from the excited state back to the ground state. The fluorescence emission spectrum can be influenced by factors such as the molecular structure and the solvent environment. For instance, in a study of naphthalene-oligothiophenes, both absorption and fluorescence spectra were recorded to provide a comprehensive photophysical characterization. researchgate.net

The following table presents UV-Vis absorption data for a this compound derivative.

Compound Solvent Absorption λmax (nm)
A naphthalic anhydride-derived imide Dilute Acetic Acid~345

Data sourced from Cardiff University institutional repository. cardiff.ac.uk

Electronic Absorption Properties and Intramolecular Charge Transfer (ICT) Transitions

The electronic absorption properties of this compound and its derivatives are characterized by absorption bands in the UV-visible region, which are often associated with intramolecular charge transfer (ICT) transitions. These transitions occur in "push-pull" molecules where an electron-donating group is conjugated with an electron-accepting group.

In a series of push-pull chromophores featuring 1H-cyclopenta[b]naphthalene-1,3(2H)-dione as the electron-withdrawing group, an intense absorption band in the 350–500 nm region is attributed to the ICT. mdpi.com For instance, a derivative incorporating a 4-(diphenylamino)benzylidene substituent exhibits a significant red-shift in its ICT band, demonstrating the influence of the donor group's strength. nih.gov Another study on various push-pull dyes showed that those with a 1H-cyclopenta[b]naphthalene-1,3(2H)-dione acceptor display strong absorption in the visible range. mdpi.com Specifically, a dye with a 2-(3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile acceptor showed the most red-shifted absorption, with a broad band extending from 450 to 700 nm. mdpi.com

The substitution pattern on the naphthalene core significantly influences the electronic transitions. Naphthanilides, for example, exhibit an abnormal long-wavelength emission in nonpolar solvents, which is assigned to a charge transfer state. xmu.edu.cn It has been observed that the 1-naphthoyl group is more effective at enhancing charge transfer compared to the 2-naphthoyl group, which is attributed to the proximity of its ¹La and ¹Lb states, allowing for better vibronic coupling. xmu.edu.cn

The table below summarizes the maximum absorption wavelengths (λmax) for several this compound derivatives.

CompoundSubstituent(s)λmax (nm)Solvent
2-(4-(Dimethylamino)benzylidene)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione4-(Dimethylamino)benzylideneNot SpecifiedNot Specified
2-(4-(Diphenylamino)benzylidene)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione4-(Diphenylamino)benzylideneNot SpecifiedNot Specified
Dye 7 (with 2-(3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile acceptor)Pyrene (B120774) donor549Not Specified

Fluorescence Emission Characteristics and Quantum Yield Determination

Derivatives of this compound often exhibit interesting fluorescence properties, including dual fluorescence and aggregation-induced emission (AIE). The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a key parameter in characterizing these compounds.

For instance, 1H-benzo[f]isoindole-1,3(2H)-diones, which are structurally related to the naphthalene dione (B5365651) core, are known to be blue-luminescent. beilstein-journals.org One such compound, with a phenyl group, has a very low fluorescence quantum yield of less than 0.01 in a dichloromethane (B109758) solution. beilstein-journals.org However, in the solid state, its quantum yield increases more than eightfold to 0.08, indicating AIE behavior. beilstein-journals.org

The substitution pattern and the surrounding environment can significantly impact the fluorescence quantum yield. In a study of naphthalimide derivatives, it was found that replacing a methoxy (B1213986) group with various amines enhanced the solvatochromic (ICT) character, which in turn affected the quantum yield. csic.es For 6-amino-2,3-naphthalimide derivatives, a high quantum yield was observed in aprotic solvents, while a low quantum yield (Φ = 0.02) was found in protic solvents like methanol. nih.gov

The table below presents fluorescence data for selected naphthalene derivatives.

CompoundEmission Maxima (λem, nm)Quantum Yield (Φf)Solvent/State
1-Phenyl-2,3-naphthaleneimide468.50.08Solid State
1-Phenyl-2,3-naphthaleneimideNot Specified< 0.01Dichloromethane
6-amino-2,3-naphthalimide5610.02Methanol
Dibenzo[4,5:6,7]cyclohepta[1,2,3-de]naphthalene3980.29Chloroform

Solvatochromic Behavior Analysis

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a prominent feature of many this compound derivatives, particularly those with a push-pull electronic structure. This behavior arises from the differential stabilization of the ground and excited states by the solvent, leading to shifts in the absorption and emission spectra.

A series of push-pull chromophores based on a 1H-cyclopenta[b]naphthalene-1,3(2H)-dione acceptor exhibited positive solvatochromism across 23 different solvents. nih.gov This indicates that the polar excited state is stabilized in more polar solvents, leading to a red shift in the emission spectrum. nih.gov The Kamlet-Taft solvatochromic relationship has been successfully applied to analyze this behavior. nih.gov

In contrast, some pyrene-based push-pull dyes have shown negative solvatochromism, where the emission spectrum shifts to shorter wavelengths (blue shift) with increasing solvent polarity. mdpi.com This less common behavior suggests that the ground state is more polar than the excited state. mdpi.com For some derivatives, the presence of hydrogen-bonding groups, such as NH, can also influence the solvatochromic behavior. mdpi.com

The study of naphthalimide derivatives has also revealed strong solvatochromic effects. csic.esresearchgate.net For certain 4-aryl substituted naphthalene dicarboximides, a distinct positive solvatochromism of the fluorescence is observed, which is dependent on the molecular geometry. researchgate.net A twisted intramolecular charge transfer (TICT) state is proposed to be responsible for this pronounced solvatochromism. researchgate.net

The table below illustrates the solvatochromic shifts for a 6-amino-2,3-naphthalimide derivative in various solvents. nih.gov

SolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)
Not Specified (Protic, e.g., MeOH)346 - 368561
Not Specified (Aprotic)346 - 368469

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding within this compound and its derivatives. Specific functional groups exhibit characteristic vibrational frequencies.

In the infrared spectra of related naphthoquinone derivatives, the carbonyl (C=O) stretching vibrations are prominent. For example, in 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives, C=O stretching bands are observed in the range of 1661-1698 cm⁻¹. mdpi.com For 2-benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, the C=O stretching in the solid state is observed around 1600 cm⁻¹.

Raman spectroscopy is also a powerful tool for characterizing these compounds. In a study of α-naphthylamine, which shares the naphthalene core, the Raman spectrum was recorded in the 100-4000 cm⁻¹ range, allowing for detailed vibrational assignments. ias.ac.in For the naphthalene crystal itself, Raman spectra have been measured under high pressure, revealing shifts in both intermolecular and intramolecular phonon frequencies. researchgate.net

The table below lists characteristic vibrational frequencies for functional groups found in naphthalene dione-related structures.

Functional GroupVibrational ModeWavenumber (cm⁻¹)Compound TypeReference
C=OStretching1661-16981-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives mdpi.com
C=OStretching~16002-benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
C=NStretching~16001-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives mdpi.com
N-HStretching3172-33141-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives mdpi.com
O-HStretching~2973-31311-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives mdpi.com
C-HStretching3048Dibenzo[4,5:6,7]cyclohepta[1,2,3-de]naphthalene-12-carbonitrile rsc.org
C≡NStretching2223Dibenzo[4,5:6,7]cyclohepta[1,2,3-de]naphthalene-12-carbonitrile rsc.org

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elucidating the structure of this compound compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition.

In the characterization of various push-pull chromophores based on a 1H-cyclopenta[b]naphthalene-1,3(2H)-dione core, HRMS with electrospray ionization (ESI) was used to confirm the molecular ions. For example, the theoretical m/z value for 2-(4-(dimethylamino)benzylidene)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione was calculated to be 327.1259, and the experimentally found value was 327.1260 for the [M]⁺· ion. nih.gov Similarly, for the 2-(4-(diphenylamino)benzylidene) derivative, the theoretical m/z was 451.1572, and the found value was 451.1574. nih.gov

The structures of newly synthesized phenoxy-substituted 1,4-naphthoquinone (B94277) derivatives have also been confirmed by mass spectrometry, in conjunction with NMR and IR spectroscopy. mdpi.com For a series of dibenzo[4,5:6,7]cyclohepta[1,2,3-de]naphthalene derivatives, both APCI (Atmospheric Pressure Chemical Ionization) and ESI modes were used for HRMS analysis to confirm the [M+H]⁺ ions. rsc.org

The table below shows a comparison of theoretical and experimental mass-to-charge ratios for several this compound derivatives.

CompoundIonTheoretical m/zFound m/zMass Spectrometry Technique
2-(4-(Dimethylamino)benzylidene)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione[M]⁺·327.1259327.1260HRMS (ESI-MS)
2-(4-(Diphenylamino)benzylidene)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione[M]⁺·451.1572451.1574HRMS (ESI-MS)
2-(4-(Bis(4-bromophenyl)amino)benzylidene)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione[M]⁺·606.9783606.9787HRMS (ESI-MS)
Dibenzo[4,5:6,7]cyclohepta[1,2,3-de]naphthalene[M+H]⁺297.1074297.1072HRMS (APCI)
12-Nitrodibenzo[4,5:6,7]cyclohepta[1,2,3-de]naphthalene[M+H]⁺304.1121304.1122HRMS (APCI)

Thermal Analysis (Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to investigate the thermal stability, melting points, and decomposition profiles of this compound compounds. This information is particularly important for applications where the materials might be subjected to high temperatures.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures. For a small organic chromophore, TGA revealed a decomposition temperature of approximately 368 °C, indicating high thermal stability. researchgate.net DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and other phase transitions. The same organic chromophore showed multiple melting transitions at around 69 °C, 161 °C, and 172 °C. researchgate.net

For 2-benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, the parent compound decomposes at around 264°C, while methyl-substituted derivatives show enhanced thermal stability with melting points above 250°C. In another study, TGA plots of certain donor and acceptor molecules for organic solar cells showed good stability with decomposition temperatures above 200 °C. researchgate.net

The table below summarizes thermal analysis data for some naphthalene-related compounds.

Compound/MaterialTechniqueObservationTemperature (°C)
Organic Chromophore (RCNR)TGADecomposition Temperature (Td)~368
Organic Chromophore (RCNR)DSCMelting Transitions (Tm)~69, ~161, ~172
2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dioneTGA/DSCDecomposition Temperature~264
Methyl-substituted 2-benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dioneTGA/DSCMelting Point>250
Organic Solar Cell Materials (D18 and Y6)TGADecomposition Temperature>200

Computational and Theoretical Chemistry Studies of Naphthalene 1,3 2h,4h Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For Naphthalene-1,3(2H,4H)-dione, these studies would elucidate its stability, reactivity, and the distribution of electrons.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used approach for optimizing molecular geometry to find the most stable, lowest-energy conformation. nih.govacs.org For this compound, which is built on a decalin-like framework, DFT calculations would be crucial for determining the preferred stereochemistry of the fused ring system (e.g., cis or trans fusion) and the orientation of the ketone groups. The trans isomer of decalin is generally more stable than the cis isomer due to fewer unfavorable nonbonded interactions. libretexts.org DFT calculations would precisely quantify this energy difference for the dione (B5365651) derivative.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.comrsc.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. vaia.com

For this compound, DFT calculations would determine the energies of the HOMO and LUMO. The presence of electron-withdrawing ketone groups is expected to lower the energy of the LUMO, making the compound a potential electron acceptor. The HOMO would likely be distributed across the π-system of the naphthalene (B1677914) core. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability and electrophilicity. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Data Note: The following data are representative values for similar bicyclic ketones and are intended for illustrative purposes, as specific published data for this compound is not available.

ParameterIllustrative Energy (eV)Implication for this compound
EHOMO -6.5Indicates electron-donating capability, likely from the hydrocarbon backbone.
ELUMO -1.8Low energy suggests good electron-accepting ability, centered on the dione system.
Energy Gap (ΔE) 4.7A significant gap suggests high chemical stability. rsc.orgvaia.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. Current time information in Thayer County, US. It is used to predict how a molecule will interact with other species and to identify sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, an MEP map would show significant negative potential around the oxygen atoms of the two ketone groups, identifying them as the primary sites for interaction with electrophiles or for forming hydrogen bonds. nih.gov The hydrogen atoms on the saturated rings would exhibit positive potential. This analysis is crucial for understanding potential intermolecular interactions and the molecule's reactivity patterns. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization, also known as hyperconjugation. libretexts.orgmdpi.com The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of the delocalization.

Table 2: Representative NBO Analysis Findings Note: This table presents typical interactions that would be expected for this compound based on NBO principles. Specific E(2) values require dedicated calculation.

Donor NBOAcceptor NBOE(2) (kcal/mol) (Illustrative)Interaction Type and Significance
LP(O)π(C=O)~20-40Lone Pair (LP) delocalization from one oxygen to the adjacent carbonyl π-antibonding orbital, indicating resonance stabilization.
σ(C-C)σ(C-C)~2-5σ-bond to σ-antibonding bond delocalization, contributing to the stability of the ring structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nist.gov These simulations are invaluable for analyzing the conformational flexibility of a molecule and for exploring its interactions with its environment, such as a solvent or a biological receptor. researchgate.netnist.gov

For this compound, MD simulations could explore the flexibility of the hexahydronaphthalene (B12109599) ring system. While trans-fused decalins are rigid, cis-fused systems can undergo ring-flipping. libretexts.org MD simulations would map the energy landscape of these conformational changes. Furthermore, simulations could model the intermolecular interactions, such as hydrogen bonding between the ketone oxygens and water molecules in an aqueous environment, providing insight into its solubility and behavior in solution. nist.gov

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to correlate a molecule's structural or electronic features with its macroscopic properties, such as chemical reactivity or biological activity. mdpi.comresearchgate.net Computational data derived from DFT, MEP, and NBO analyses serve as quantitative descriptors in these studies. For instance, properties like the HOMO-LUMO gap, dipole moment, and atomic charges can be used to build predictive models.

For this compound, SPR studies could be used to predict its reactivity in various chemical reactions or to hypothesize potential biological activities by comparing its computed properties to those of known active compounds. rsc.orgmdpi.com For example, the electronic properties of the dione moiety could be correlated with its potential as an intermediate in organic synthesis or its ability to interact with specific enzyme active sites. rsc.org

Quantitative Structure-Property Relationships (QSPR) for Optical and Electronic Attributes

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that correlate the structural or property-based descriptors of a compound with a specific physical property, such as its optical or electronic attributes. refaad.com These models are powerful predictive tools in chemical and materials science.

For a compound like this compound, a QSPR study would typically involve:

Descriptor Calculation: Calculating a range of theoretical molecular descriptors, which can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Using statistical methods to build a mathematical model that links these descriptors to experimentally determined properties like absorption maxima or molar absorptivity.

Validation: Rigorously testing the model's predictive power.

While numerous QSPR studies have been performed on various classes of organic compounds, a specific QSPR model developed for the optical and electronic properties of this compound has not been identified in the surveyed literature. Research on related naphthalene derivatives often employs DFT calculations to determine molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential to understand their electronic properties and reactivity. bohrium.com

Correlation with Experimental Spectroscopic Data

A cornerstone of computational chemistry is the ability to calculate spectroscopic data and correlate it with experimental measurements. This process validates the computational methods used and provides a deeper interpretation of the experimental spectra. For this compound, this would involve comparing theoretically calculated spectra (like NMR, IR, and UV-Vis) with measured data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts of molecules. tandfonline.com These calculated shifts, often performed on a structure optimized by DFT, can be correlated with experimental values to confirm structural assignments. doi.org

Vibrational Spectroscopy (IR): Theoretical vibrational frequencies are calculated from the optimized geometry of the molecule. These frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors inherent in the computational method, allowing for a more accurate comparison with experimental FT-IR spectra. tandfonline.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) observed in UV-Vis spectroscopy.

While experimental data for this compound may exist, specific studies presenting a direct and detailed correlation with computationally derived spectra are not found in the available literature. Such correlational studies are common for many complex naphthalene derivatives to confirm their synthesized structures. doi.org

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for applications in optoelectronics, including data storage and optical communications. doi.org Organic molecules, particularly those with significant charge transfer characteristics, are of great interest for their NLO properties. mdpi.com Computational methods are instrumental in predicting these properties, guiding the synthesis of new NLO materials.

The key NLO properties calculated are:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Related to the second-order NLO response.

Second Hyperpolarizability (γ): Related to the third-order NLO response.

These properties are typically calculated using DFT methods. bohrium.com Studies on various organic compounds, including chalcones and other dye molecules, have shown that the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can significantly enhance NLO responses. doi.orgbohrium.com However, specific theoretical predictions for the NLO properties of the unsubstituted this compound are not documented in the reviewed literature.

Reaction Pathway and Transition State Analysis in Theoretical Studies

Theoretical studies are pivotal in elucidating reaction mechanisms, allowing for the analysis of reaction pathways, intermediates, and transition states that may be difficult to observe experimentally. For the synthesis or reactions of this compound, computational analysis would involve:

Mapping the Potential Energy Surface: Calculating the energy of the system along the reaction coordinate.

Locating Transition States: Identifying the highest energy point along the reaction pathway, which represents the kinetic barrier to the reaction.

Analyzing Intermediates: Characterizing the structure and stability of any intermediate species formed during the reaction.

For instance, the synthesis of various naphthalene-dione derivatives often involves multi-step or multi-component reactions. rsc.orgresearchgate.net Theoretical analysis could clarify the sequence of events, such as identifying whether a reaction proceeds via a specific mechanism like a Claisen-Schmidt condensation. tandfonline.com Despite the synthesis of this compound being known, detailed theoretical studies on its reaction pathways and transition states appear to be unpublished.

Applications of Naphthalene 1,3 2h,4h Dione and Its Functionalized Analogues in Materials Science and Catalysis

Optoelectronic Materials

The unique electronic properties of naphthalene-1,3(2H,4H)-dione derivatives have led to their exploration in various optoelectronic applications.

Components in Organic Electronic Devices (e.g., OFETs, OLEDs)

Naphthalene-based compounds, including derivatives of this compound, are increasingly being investigated for their potential in organic electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The introduction of a naphthalene (B1677914) moiety into π-extended structures has been shown to yield impressive device performance. griffith.edu.au

For instance, naphthalene flanked diketopyrrolopyrrole (DPP) monomers have been synthesized and directly used as semiconductors in OFETs without further functionalization. griffith.edu.au These materials have demonstrated significant potential as p-type semiconductors. griffith.edu.au In one study, bottom-contact/top-gate transistor devices fabricated with these materials functioned well, with a monomer featuring an n-decyl alkyl chain (D-DPPN) exhibiting the highest mobility of 0.019 cm² V⁻¹ s⁻¹ and an Ion/Ioff ratio of 10⁶. griffith.edu.au Other derivatives with different alkyl chains also showed moderate hole mobilities, highlighting that naphthalene flanked DPP is a promising candidate for high-performance OFET materials. griffith.edu.au

Furthermore, naphthalene diimide-based organic semiconductor compounds are being developed for use in organic electronic devices. google.com By controlling the carbon numbers of perfluoroalkyl and alkylene groups substituted on the nitrogen atom of the naphthalene diimide derivative, properties like solubility and electronic characteristics can be enhanced. google.com These compounds have shown excellent oxidative stability and high mobility, making them useful as both p-type and n-type semiconductors. google.com

Device TypeNaphthalene-based MaterialKey Performance Metric
OFETNaphthalene flanked Diketopyrrolopyrrole (D-DPPN)Hole mobility of 0.019 cm² V⁻¹ s⁻¹
OFETNaphthalene flanked Diketopyrrolopyrrole (DD-DPPN)Hole mobility of 0.0012 cm² V⁻¹ s⁻¹
OFETNaphthalene flanked Diketopyrrolopyrrole (HD-DPPN)Hole mobility of 0.0008 cm² V⁻¹ s⁻¹
Organic Electronic DeviceNaphthalene diimide-based polymerHigh oxidative stability and mobility

Table 1: Performance of this compound Analogues in Organic Electronic Devices

Chromophores and Dyes for Advanced Functional Materials

Derivatives of this compound are valuable as chromophores and dyes in the design of advanced functional materials. These compounds often exhibit "push-pull" characteristics, where an electron-donating group is linked to an electron-accepting group (like the this compound moiety) through a conjugated spacer. nih.gov This architecture gives rise to interesting photophysical properties. nih.gov

A series of push-pull chromophores incorporating 1H-cyclopenta[b]naphthalene-1,3(2H)-dione as the electron-withdrawing group has been synthesized and characterized. nih.gov These dyes exhibit positive solvatochromism, meaning their polar form is stabilized in polar solvents. nih.gov When compared to analogous dyes based on the more common indane-1,3-dione, the naphthalene-based counterparts show a significant red-shift in their intramolecular charge transfer band. nih.gov This tunability of optical properties is crucial for creating materials with specific light-absorbing or emitting characteristics. nih.gov

For example, push-pull dyes based on pyrene (B120774) as the electron donor and various acceptors, including derivatives of 1H-cyclopenta[b]naphthalene-1,3(2H)-dione, have been developed. nih.govmdpi.com One such dye, featuring 2-(3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile as the acceptor, displayed a broad and red-shifted absorption band extending from 450 to 700 nm. mdpi.com

The azo group (N=N) is another key component in dyes, and when combined with naphthalene groups, it can produce dyes that absorb in the visible to near-infrared (NIR) range. scispace.com These are synthesized for applications in various industries. scispace.com

Non-Linear Optical Materials

The push-pull electronic structure inherent in many functionalized this compound derivatives makes them promising candidates for non-linear optical (NLO) materials. nih.gov NLO materials are crucial for technologies like optical communications and signal processing due to their ability to alter the properties of light. frontiersin.org Organic materials are particularly attractive for NLO applications because of their efficient NLO properties and fast response times, which stem from the highly mobile π-electrons in their delocalized systems. tcichemicals.com

Research into push-pull molecules based on the 1H-cyclopenta[b]naphthalene-1,3(2H)-dione scaffold has highlighted their potential for NLO applications. nih.gov While specific NLO coefficient measurements for this compound itself are not extensively detailed in the provided context, the general principles of designing push-pull chromophores strongly suggest its utility in this field. nih.govfrontiersin.org The development of chromophores with large molecular hyperpolarizability is a key goal, and the strong electron-withdrawing nature of moieties derived from diones like indanone and its naphthalene analogues contributes to this property. researchgate.net

Photoinitiators for Polymerization Processes

Functionalized this compound derivatives have emerged as effective photoinitiators for polymerization processes, particularly under visible light and even sunlight. mdpi.comresearchgate.netmdpi.com These compounds can initiate free-radical polymerization of monomers like acrylates. researchgate.net

Push-pull dyes based on 1H-cyclopenta[b]naphthalene-1,3(2H)-dione have been investigated as part of photoinitiating systems (PISs). researchgate.net In combination with additives such as an iodonium (B1229267) salt and a tertiary amine, these dyes demonstrate outstanding photoinitiation abilities. researchgate.net For instance, certain dyes in this class achieved high final conversions (FC) of ~92-99% within 30 minutes of sunlight irradiation. researchgate.net

Naphthalimide derivatives have also been synthesized and explored as photoinitiators for the free-radical polymerization of methacrylates under LED irradiation at various wavelengths (e.g., 395, 405, and 470 nm). mdpi.com These systems, often comprising the naphthalimide derivative, an iodonium salt, and a phosphine, show excellent polymerization initiation ability. mdpi.com The mechanism is believed to involve a redox reaction from the excited state of the dye with the additives. mdpi.com

Photoinitiator TypeMonomerLight SourceKey Finding
1H-Cyclopenta[b]naphthalene-1,3(2H)-dione derivativeAcrylate (B77674)SunlightFinal conversion of ~92% in 30 mins
Naphthalimide derivativeMethacrylateLED (405 nm)Efficient polymerization in a three-component system

Table 2: this compound Analogues as Photoinitiators

Supramolecular Chemistry and Host-Guest Systems

The rigid and planar structure of the naphthalene core, combined with the potential for functionalization, makes this compound and its derivatives interesting components in supramolecular chemistry and the design of host-guest systems. While direct applications of this compound in this context are not extensively detailed in the provided search results, the broader class of naphthalene diimides and naphthalimides are well-studied in this area. frontiersin.org These related compounds are known to form complex supramolecular structures and have been investigated for their interactions with other molecules, such as DNA. frontiersin.org The principles of molecular recognition and self-assembly that govern these systems could potentially be applied to derivatives of this compound.

Catalytic Applications as Ligands or Direct Catalysts

Derivatives of diones, including those related to this compound, have found use in catalysis. For example, 1H-indene-1,3(2H)-dione, a close analogue, is a reactant in three-component reactions catalyzed by triethylamine (B128534) to synthesize functionalized indeno[1,2-b]chromene derivatives. oiccpress.com In this reaction, the dione (B5365651) condenses with an aldehyde and 2-hydroxynaphthalene-1,4-dione. oiccpress.com

Additionally, the reaction of one mole of this compound with two moles of (S)-2-methyl-CBS-oxazaborolidine, a chiral catalyst, in ethanol (B145695) leads to the formation of (1S, 3S)-1,2,3,4-tetrahydronaphthalene-1,3-diol, demonstrating its role as a substrate in stereoselective catalytic reductions. chegg.com Furthermore, TiO2 has been used to catalyze the diazenylation of active methylene (B1212753) compounds, including 1H-indene-1,3(2H)-dione, with diazonium salts, indicating the reactivity of the dione scaffold in catalyzed C-N bond formation. acs.org While these examples primarily feature the dione as a reactant, the potential for its derivatives to act as ligands for metal catalysts is an active area of research, leveraging the coordinating ability of the ketone oxygens.

Precursors and Building Blocks for Complex Chemical Architectures

This compound and its functionalized analogues have emerged as versatile and pivotal building blocks in the realm of organic synthesis, providing access to a diverse array of complex chemical architectures. The inherent reactivity of the dicarbonyl moiety, coupled with the rigid naphthalene scaffold, allows for the construction of intricate molecular frameworks with applications in materials science and catalysis. Researchers have successfully employed these compounds as precursors for the synthesis of novel polymers, functional dyes, and sophisticated heterocyclic systems.

A notable application lies in the field of photopolymerization, where derivatives of 1H-cyclopenta[b]naphthalene-1,3(2H)-dione have been investigated as innovative photoinitiators. researchgate.net These compounds, often part of a three-component system, demonstrate high efficiency in initiating the free radical polymerization of acrylates under both artificial and natural light sources. researchgate.net The functionalization of the naphthalene-dione core allows for the tuning of their light-absorbing properties, making them potent photosensitizers for various polymerization processes. researchgate.net

Furthermore, the strategic modification of the naphthalene-dione skeleton has paved the way for the synthesis of push-pull molecules. For instance, 1-(6-(dimethylamino)naphthalen-2-yl)butan-1,3-dione, a derivative, serves as a key intermediate in the creation of molecules with significant intramolecular charge-transfer characteristics. nih.gov These structures are of interest for their potential applications in nonlinear optics and as fluorescent probes. The synthesis often involves a Claisen condensation to form the 1,3-dione moiety, which is then cyclized to generate various heterocyclic systems. nih.gov

The versatility of the naphthalene-dione framework is also evident in its use for constructing larger, more complex heterocyclic structures. Through multi-component reactions, derivatives of naphthalene-diones can be transformed into elaborate systems like chromeno[2,3-b]pyridines. chemrevlett.com These reactions highlight the ability of the dione to participate in cascade sequences, leading to the rapid assembly of architecturally complex molecules from simple starting materials.

In a related context, while not strictly naphthalene-1,3-diones, the structurally analogous indane-1,3-diones offer valuable insights into the synthetic potential of this class of compounds. The chemical reactivity of the dione functionality within a cyclic system is comparable, and the synthetic strategies employed for indane-1,3-diones can often be adapted to their naphthalene counterparts. Indane-1,3-diones are recognized as crucial building blocks for a wide range of natural products and pharmaceuticals, underscoring the significance of the dione motif in constructing biologically active molecules. rsc.orgmdpi.com

The following table provides examples of complex architectures synthesized from naphthalene-dione analogues and related compounds, highlighting the precursor and the resulting complex structure.

Precursor/AnalogueReaction TypeResulting Complex Architecture/ApplicationReference
1H-Cyclopenta[b]naphthalene-1,3(2H)-dione derivativesPhotopolymerizationHighly efficient photoinitiating systems for acrylate polymerization researchgate.net
1-(6-(Dimethylamino)naphthalen-2-yl)butan-1,3-dioneClaisen condensation and heterocyclizationNaphthalene-based push-pull molecules and pyrazole (B372694) derivatives nih.gov
Naphthalene-1,3-diol (precursor to dione)Multi-component reactionChromeno[2,3-b]pyridine derivatives for potential catalytic applications chemrevlett.com
Indane-1,3-dione (analogue)Knoevenagel condensation, Michael additionSpiro indane-1,3-dione derivatives, bis-thiazoles mdpi.com
2-bromonaphthalene-1,4-dioneNucleophilic substitutionFunctionalized naphthalene-1,4-dione analogues with potential anticancer activity rsc.org
1,8-Naphthalic anhydride (B1165640) derivativesNitration and brominationFunctionalized 1,8-naphthalimides as building blocks for functional dyes mdpi.com

The research into this compound and its derivatives continues to expand the toolbox of synthetic chemists. The ability to functionalize both the naphthalene core and the dione moiety provides a high degree of modularity, enabling the targeted design and synthesis of complex molecules with tailored properties for advanced applications in materials science and catalysis.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Naphthalene-1,3(2H,4H)-dione derivatives with high purity?

  • Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) to minimize side products. For example, trifluoroacetic acid and hexamine are effective for synthesizing hydroxylated derivatives like 4-hydroxynaphthalene-1,3-dicarbaldehyde, but prolonged heating (>5 hours) may lead to decomposition . Purification via column chromatography with hexane:ethyl acetate (9:1) is recommended to isolate intermediates .
  • Quality Control : Use TLC to monitor reaction progress and confirm purity via HPLC or NMR (e.g., ¹H/¹³C NMR for structural elucidation) .

Q. How can UV-Vis absorption spectroscopy and cyclic voltammetry be applied to characterize the electronic properties of this compound-based chromophores?

  • Experimental Design : Dissolve derivatives in solvents of varying polarity (e.g., DMSO, chloroform) to study solvatochromism. Measure λmax shifts to assess electron-withdrawing strength .
  • Electrochemical Analysis : Perform cyclic voltammetry in anhydrous acetonitrile with a Ag/AgCl reference electrode to determine redox potentials. The electron-withdrawing ability of the dione moiety correlates with reductions in HOMO-LUMO gaps, critical for optoelectronic applications .

Q. What are the standard protocols for assessing acute toxicity of this compound in mammalian models?

  • Exposure Routes : Follow OECD guidelines for oral, dermal, or inhalation exposure. For example, oral gavage in rodents at 50–500 mg/kg body weight, with monitoring of hepatic (ALT/AST levels) and renal (BUN/creatinine) biomarkers .
  • Data Interpretation : Compare dose-response curves across species (e.g., mice vs. rats) to identify interspecies variability. Note that dermal exposure may show delayed systemic effects compared to oral routes .

Advanced Research Questions

Q. How can computational methods resolve contradictions in toxicokinetic data for this compound metabolites?

  • Strategy : Use molecular docking (e.g., AutoDock Vina) to model interactions between metabolites and cytochrome P450 enzymes. Validate predictions with in vitro assays (e.g., liver microsomes) to quantify metabolic stability .
  • Case Study : Conflicting reports on nephrotoxicity may arise from species-specific CYP450 isoforms. Cross-reference in silico predictions with in vivo biomarker data (e.g., urinary 8-OHdG for oxidative stress) .

Q. What advanced techniques are required to detect trace impurities in this compound during environmental biomonitoring?

  • Analytical Workflow : Employ GC-MS with a CP Sil 5 CB column (programmed temperature ramp) for volatile impurities. For polar degradation products, use HPLC-ESI-MS/MS with a C18 column and 0.1% formic acid in water/acetonitrile .
  • Validation : Spike samples with deuterated internal standards (e.g., 2-(trideuteriomethyl)-1,4-naphthoquinone) to correct for matrix effects .

Q. How can structural modifications of this compound enhance its efficacy as a fluorophore in bioimaging?

  • Design Principles : Introduce electron-donating groups (e.g., -NH2, -OCH3) at the 4-position to shift emission wavelengths. For example, 2-hydroxy derivatives exhibit blue-shifted fluorescence (λem ~450 nm) suitable for cellular imaging .
  • Characterization : Measure quantum yields using integrating sphere setups and compare with commercial dyes (e.g., fluorescein). Solvent polarity (ET(30) scale) significantly impacts Stokes shifts .

Methodological Challenges and Solutions

Q. How to address discrepancies in reported solubility data for this compound derivatives?

  • Approach : Standardize solvent systems (e.g., DMSO for lipophilic compounds) and temperature (25°C ± 0.5). Use shake-flask method with UV quantification at λmax (e.g., 320 nm for the dione core) .
  • Documentation : Report logP values (e.g., 0.538 for 2-hydroxy derivatives) and Hansen solubility parameters to guide solvent selection .

Q. What strategies mitigate photodegradation during optoelectronic testing of this compound-based materials?

  • Preventive Measures : Conduct experiments under inert atmospheres (N2 glovebox) and use UV-stabilized cuvettes. Add antioxidants (e.g., BHT) to solutions to quench reactive oxygen species .
  • Accelerated Aging : Expose thin films to simulated sunlight (AM1.5G spectrum) and monitor absorbance decay kinetics to predict operational lifetimes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.